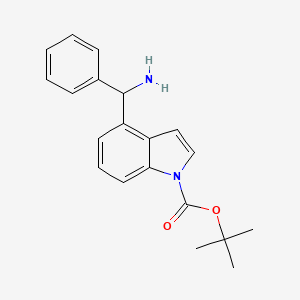

tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate

Description

tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a benzylamine moiety (amino(phenyl)methyl) at the 4-position.

Properties

Molecular Formula |

C20H22N2O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 4-[amino(phenyl)methyl]indole-1-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-20(2,3)24-19(23)22-13-12-15-16(10-7-11-17(15)22)18(21)14-8-5-4-6-9-14/h4-13,18H,21H2,1-3H3 |

InChI Key |

DJGXLJIGMKIIGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Protection of Indole Nitrogen

- The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as n-butyllithium at low temperature (−78 °C) in an aprotic solvent like THF.

- This step yields tert-butyl 1H-indole-1-carboxylate , which stabilizes the nitrogen and prevents unwanted side reactions during subsequent steps.

| Reagent | Amount (equiv) | Temperature | Solvent | Time |

|---|---|---|---|---|

| Indole | 1 | −78 °C | THF | 30 min |

| n-Butyllithium (2.5 M) | 1.5 | −78 °C | THF | 30 min |

| Di-tert-butyl dicarbonate | 2 | 0 to RT | THF | 3 hours |

Note: The reaction is quenched with saturated ammonium chloride solution and extracted with DCM for isolation.

Functionalization at the 4-Position

- The 4-position of the indole ring is selectively brominated using N-bromosuccinimide (NBS) in THF at room temperature.

- The resulting 4-bromoindole derivative serves as a versatile intermediate for nucleophilic substitution.

| Reagent | Amount (equiv) | Temperature | Solvent | Time |

|---|---|---|---|---|

| tert-Butyl 1H-indole-1-carboxylate | 1 | RT | THF | 1 hour |

| NBS | 1 | RT | THF | 1 hour |

Introduction of Amino(phenyl)methyl Group

- The 4-bromo intermediate undergoes nucleophilic substitution with a benzylamine derivative or via reductive amination with a 4-formyl intermediate.

- Reductive amination typically involves reacting the 4-formylindole derivative with aniline or benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

- This step installs the amino(phenyl)methyl substituent at the 4-position.

Typical reductive amination conditions:

| Reagent | Amount (equiv) | Temperature | Solvent | Time |

|---|---|---|---|---|

| 4-Formyl tert-butyl indole | 1 | RT | DCM or MeOH | 12-24 h |

| Aniline or benzylamine | 1.2 | RT | DCM or MeOH | |

| Sodium triacetoxyborohydride | 1.5 | RT | DCM or MeOH |

Purification and Characterization

- The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures).

- Characterization is performed by NMR spectroscopy (1H, 13C) , mass spectrometry , and melting point analysis to confirm the structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) (Typical) |

|---|---|---|---|---|

| 1 | N-protection (Boc) | Di-tert-butyl dicarbonate, n-BuLi, THF, −78 °C | tert-Butyl 1H-indole-1-carboxylate | 80-90 |

| 2 | Bromination | NBS, THF, RT | 4-Bromo tert-butyl indole-1-carboxylate | 75-85 |

| 3 | Reductive amination | 4-Formyl intermediate, benzylamine, NaBH(OAc)3 | tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate | 60-75 |

| 4 | Purification | Silica gel chromatography | Pure target compound | — |

Research Findings and Notes

- The tert-butyl protecting group is crucial for stability during lithiation and substitution steps, preventing N–H deprotonation and side reactions.

- Selective bromination at the 4-position is facilitated by the electronic properties of the indole ring and the steric hindrance from the Boc group.

- Reductive amination is preferred over direct nucleophilic substitution for better yields and milder conditions.

- Spectroscopic data (1H NMR, 13C NMR) confirm the successful introduction of the amino(phenyl)methyl group and retention of the Boc protecting group.

- The synthetic route allows for further functionalization and derivatization, useful for pharmaceutical lead optimization.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protective moiety for amines. Its removal typically occurs under acidic conditions:

-

Trifluoroacetic Acid (TFA): Boc groups on indoles are cleaved efficiently using TFA in dichloromethane (DCM), often with scavengers like triisopropylsilane (TIS) to prevent side reactions . For example, Boc removal from tert-butyl (S)-4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate proceeds quantitatively with TFA/DCM (3:1) .

-

Hydrochloric Acid (HCl): Boc deprotection in aqueous HCl or HCl/dioxane mixtures is also effective for indole derivatives .

Representative Conditions:

| Reagent System | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| TFA/DCM (3:1) + TIS | RT | 1–2 h | >95% | |

| 4 M HCl in dioxane | RT | 4 h | 85–90% |

Functionalization of the Amino Group

The primary amine in the (amino(phenyl)methyl) substituent is poised for further derivatization:

-

Acylation: Reaction with activated esters (e.g., HOBt/HBTU-mediated coupling) can yield amides. For instance, Boc-protected amines in indole derivatives undergo coupling with carboxylic acids to form stable amides .

-

Reductive Amination: The amine may participate in reductive amination with aldehydes or ketones, as demonstrated in the synthesis of Mannich bases from Boc-protected intermediates .

-

Alkylation: Alkylation using alkyl halides or Mitsunobu conditions (e.g., DIAD, triphenylphosphine) is feasible, as seen in etherification reactions of Boc-protected piperidine derivatives .

Example Transformation:

texttert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate + RCOCl → tert-Butyl 4-(acylamino(phenyl)methyl)-1H-indole-1-carboxylate

Indole Ring Modifications

The indole core can undergo electrophilic substitution or cross-coupling:

-

Bromination: N-Bromosuccinimide (NBS) selectively brominates the indole ring at the 3-position under mild conditions, as observed in tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate synthesis .

-

Suzuki-Miyaura Coupling: Boronic acid derivatives of Boc-protected indoles participate in palladium-catalyzed cross-couplings . For example, 2-borono-1-(tert-butyl) indole derivatives couple with aryl halides to form biaryl systems .

Key Reaction Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, THF, RT | 3-Bromoindole derivative | 85% | |

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, DME/H2O, 80°C | Biaryl-functionalized indole | 75% |

Hydrolysis of the Ester Group

The tert-butyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine: The compound’s indole core is a common motif in many biologically active molecules, including pharmaceuticals. It may be investigated for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.

Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to the materials or reactions it is involved in .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl indole carboxylates, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Diversity

tert-Butyl 4-methyl-1H-indole-1-carboxylate (CAS 136540-84-6)

- Substituent : 4-Methyl group.

- Molecular Weight : 231.29 .

- This compound is primarily used in organic synthesis as a building block for more complex indole derivatives.

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (CAS 1093759-59-1)

- Substituent : 5-Benzyloxy group.

- Molecular Weight : ~339.39 (estimated).

- Key Differences : The benzyloxy group is an ether, which is less reactive than the primary amine in the target compound. This substituent enhances lipophilicity and is often employed in cross-coupling reactions .

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 914349-01-2)

- Substituent : 4-Chloro, 3-hydroxymethyl.

- Molecular Weight : 281.74 .

- Key Differences : The hydroxymethyl group introduces polarity, improving water solubility compared to the target compound. The chloro substituent enables further functionalization via nucleophilic aromatic substitution.

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS 1359828-81-1)

- Substituent : 4-Bromo, 2-trimethylsilyl.

- Molecular Weight : 368.34 .

- Key Differences : The bromo and silyl groups enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s benzylamine group offers divergent reactivity, such as amide bond formation .

Physicochemical Properties

Key Observations :

- The Boc group contributes to moderate lipophilicity (LogP ~3.2), balancing solubility and membrane permeability.

Biological Activity

tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its structure includes an indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H22N2O2

- Molecular Weight : 322.4 g/mol

- CAS Number : 1774904-16-3

The compound features a tert-butyl group, an amino group attached to a phenyl ring, and a carboxylate functionality, which contribute to its reactivity and biological activity .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's IC50 values suggest moderate to strong activity against these cell lines, making it a candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 10.0 |

These findings highlight the potential of this compound in targeting cancer cell proliferation and survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to modulate immune responses. It influences T helper cell functions and impacts interleukin-4 production, which is crucial in regulating inflammatory responses. Preliminary data suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways, potentially altering receptor activity and downstream signaling.

- Enzyme Inhibition : It has been suggested that this compound inhibits enzymes associated with cancer progression and inflammation, such as β-secretase and acetylcholinesterase .

Case Studies

Several studies have explored the biological effects of similar compounds within the indole class:

- Study on Indole Derivatives : A derivative with structural similarities demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating that modifications to the indole structure can significantly influence biological activity .

- Neuroprotective Effects : Another study highlighted a related indole derivative's ability to protect astrocytes from amyloid-beta toxicity, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What synthetic routes are commonly used to prepare tert-butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves coupling reactions between indole derivatives and tert-butyl carbamate-protected amines. For example, tert-butyl carbamate groups are introduced via Boc protection to stabilize reactive amines during multi-step syntheses. Key steps include:

- NMR-monitored coupling : Use ¹H and ¹³C NMR (e.g., δ = 165.2 ppm for carbonyl groups) to track Boc protection and indole functionalization .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolating intermediates. Purity is confirmed via TLC and HPLC .

Q. How is the structure and purity of this compound validated in academic research?

Methodological Answer:

- Spectroscopic techniques : ¹H/¹³C NMR (e.g., δ = 128.2–117.0 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) confirm molecular identity .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks, critical for verifying substituent positioning .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic rotational isomerism or overlapping signals. Strategies include:

Q. What experimental approaches optimize low-yield reduction steps (e.g., nitro to amine) in its synthesis?

Methodological Answer: Reduction of nitro groups (e.g., in intermediates like tert-butyl 5-(3-nitro-4-substituted-phenyl)-indole derivatives) can fail with traditional methods (H₂/Pd-C or SnCl₂). Alternatives include:

- Zinc/ammonium chloride : Achieves 25% yield under mild conditions while preserving acid-sensitive tert-butyl groups .

- Microwave-assisted catalysis : Reduces reaction time and improves selectivity for bulky substrates .

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- DFT calculations : Model electron density distributions to identify nucleophilic/electrophilic sites (e.g., amino(phenyl)methyl group’s lone pair delocalization) .

- Molecular docking : Simulate binding to biological targets (e.g., WDR5 protein degraders) by optimizing tert-butyl group steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.